molecular formula C23H32N2O2 B4296072 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline

Cat. No.: B4296072
M. Wt: 368.5 g/mol
InChI Key: JEVAYPSUASEISM-UHFFFAOYSA-N
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Description

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.

Preparation Methods

The synthesis of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring. The diethoxy groups can be introduced through subsequent alkylation reactions.

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the tetrahydroisoquinoline ring to form dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential as a neuroprotective agent.

    Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

    Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to neuroprotective effects, anti-inflammatory responses, and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-5-25(6-2)19-11-9-17(10-12-19)23-20-16-22(27-8-4)21(26-7-3)15-18(20)13-14-24-23/h9-12,15-16,23-24H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVAYPSUASEISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Reactant of Route 2
Reactant of Route 2
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Reactant of Route 3
Reactant of Route 3
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Reactant of Route 4
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Reactant of Route 5
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline
Reactant of Route 6
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-diethylaniline

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